

A Comparative Guide to the Therapeutic Window of Val-Cit-PABC-DOX

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Compound of Interest

Compound Name: Val-Cit-PABC-DOX

Cat. No.: B15603783

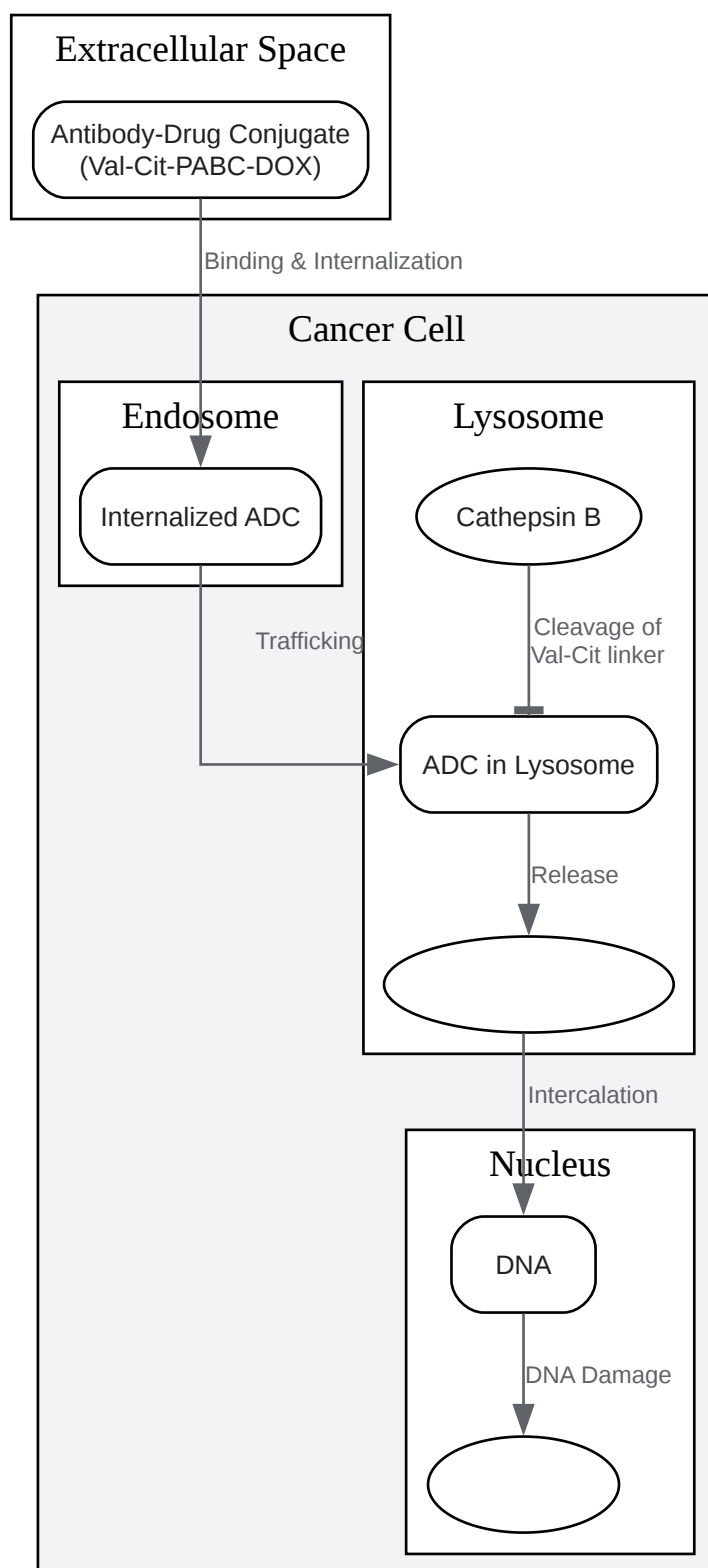
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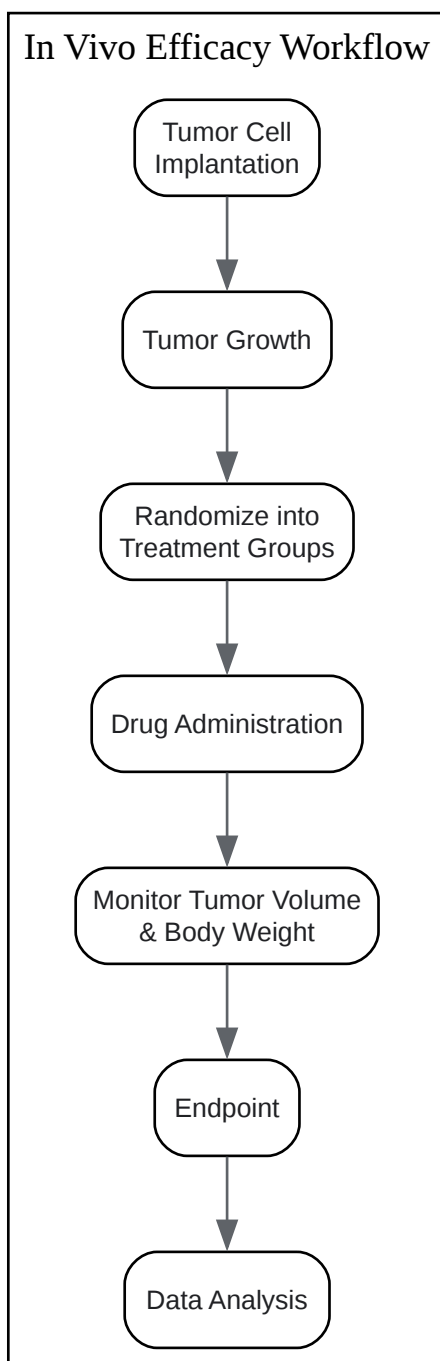
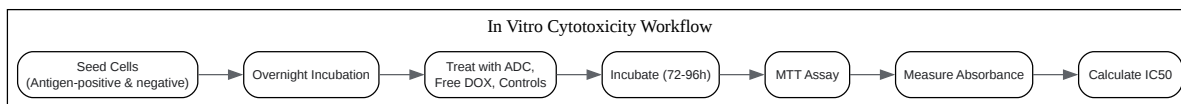
The therapeutic window of a drug defines the dosage range between the minimum effective dose and the maximum tolerated dose (MTD), where it can effectively treat a disease without causing unacceptable toxicity. For cytotoxic agents like doxorubicin (DOX), a narrow therapeutic window often limits their clinical utility due to severe side effects. The development of antibody-drug conjugates (ADCs) utilizing linkers such as the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) system aims to widen this window by enabling targeted delivery of the payload to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.[1][2]

This guide provides a comparative evaluation of the therapeutic window of **Val-Cit-PABC-DOX**, contrasting its performance with free doxorubicin and other relevant alternatives based on available preclinical data.

Mechanism of Action: The Val-Cit-PABC Linker

The Val-Cit-PABC linker is a sophisticated system designed for controlled drug release. The dipeptide Val-Cit is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] Following internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the linker. This initiates a self-immolative cascade of the PABC spacer, leading to the release of the active doxorubicin payload inside the cell.[3] This targeted release mechanism is intended to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.[1]





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